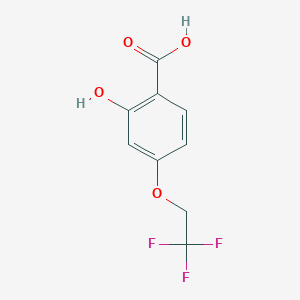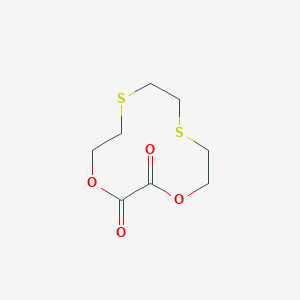
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione: is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione can be synthesized through a multi-step process involving the reaction of appropriate diols and dithiols under controlled conditions. The synthesis typically involves the formation of intermediate compounds, which are then cyclized to form the desired macrocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione exerts its effects involves the coordination of its oxygen and sulfur atoms to metal ions. This coordination forms stable complexes that can alter the electronic and structural properties of the metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal-ligand interactions .
Comparison with Similar Compounds
- 1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione
- 1,4-Dioxa-7,10-dithiacyclododecane
Comparison: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione is unique due to its specific ring size and the positioning of oxygen and sulfur atoms, which influence its metal-binding properties. Compared to similar compounds, it may form more stable or selective complexes with certain metal ions, making it particularly valuable in specific applications .
Properties
CAS No. |
652969-26-1 |
|---|---|
Molecular Formula |
C8H12O4S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
1,4-dioxa-7,10-dithiacyclododecane-2,3-dione |
InChI |
InChI=1S/C8H12O4S2/c9-7-8(10)12-2-4-14-6-5-13-3-1-11-7/h1-6H2 |
InChI Key |
TVAZFVZMJWTXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCOC(=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


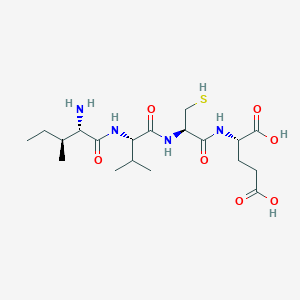
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
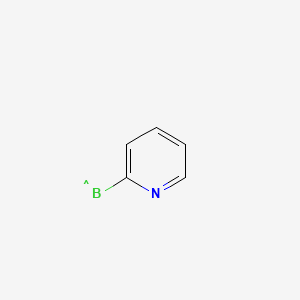

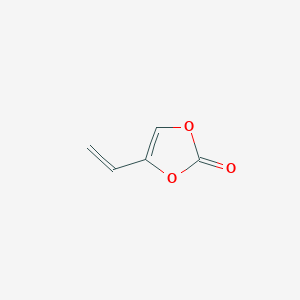
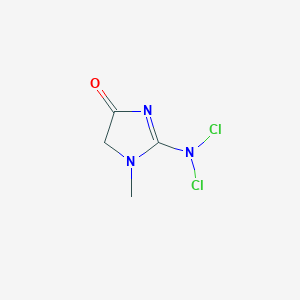
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one](/img/structure/B12541979.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
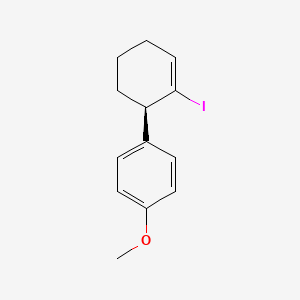

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
